Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Overview
Description
Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate is an organic compound with the molecular formula C10H20N2O4 It is a derivative of hydrazine, characterized by the presence of two ester groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate typically involves the reaction of dimethyl hydrazine with a suitable ester precursor. One common method involves the esterification of 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
- Dimethyl 3,3’-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate
- Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropionate
Comparison: Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate is unique due to its specific hydrazine-based structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
IUPAC Name |
methyl 3-[dimethylamino-(3-methoxy-3-oxopropyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-11(2)12(7-5-9(13)15-3)8-6-10(14)16-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWSRAZTUIWNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(CCC(=O)OC)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290038 | |
Record name | dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-45-1 | |
Record name | NSC66219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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